2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol
Description
Properties
CAS No. |
7271-80-9 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C12H18O5/c1-16-10-4-2-3-5-11(10)17-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3 |
InChI Key |
AAQFEENIXHFFDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the methoxyphenoxy group: This step involves the reaction of a phenol derivative with methanol in the presence of an acid catalyst.
Attachment of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction using formaldehyde and a base.
Final assembly: The final step involves the coupling of the intermediate products under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide) in an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce simpler alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several lignin model compounds and natural products, differing primarily in substituent groups, stereochemistry, and functionalization patterns. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights
Substituent Effects on Reactivity: The presence of a phenolic hydroxyl group (as in GGE) enhances oxidative cleavage susceptibility compared to fully methoxylated analogs . Hydroxypropyl side chains (e.g., in 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol) increase hydrophilicity and antioxidant capacity, making them prevalent in plant secondary metabolites . Methoxy groups at C3/C4 positions (e.g., 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol) stabilize the aryl ether bond, requiring stronger catalytic systems for depolymerization .
Biological Degradation: Pseudomonas acidovorans preferentially degrades compounds with free phenolic groups (e.g., GGE) over methoxylated analogs, highlighting the role of hydroxylation in microbial metabolism . Synthetic analogs lacking hydroxyl groups are recalcitrant to bacterial degradation but respond to abiotic catalysts like vanadium-oxo complexes .
Natural vs. Synthetic Analogs :
- Natural derivatives (e.g., from Ficus pumila or Croton spp.) often feature hydroxypropyl or conjugated side chains , which are absent in synthetic lignin models. These structural variations correlate with bioactivity in plant defense mechanisms .
- Synthetic analogs are optimized for studying lignin’s β-O-4 linkage, while natural compounds are explored for pharmacological applications (e.g., hepatoprotection, antioxidant effects) .
Q & A
Q. What methodologies assess environmental persistence in aquatic systems?
- Testing : Follow OECD 301F (ready biodegradability) with HPLC-MS to track parent compound depletion.
- QSAR Modeling : Use EPI Suite to estimate half-life in water () and bioaccumulation potential (BCF). Mitigate ecotoxicity by modifying hydroxyl/methoxy ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
